molecular formula C11H8N2 B2375711 5H-indeno[1,2-d]pyrimidine CAS No. 245-02-3

5H-indeno[1,2-d]pyrimidine

Cat. No.: B2375711
CAS No.: 245-02-3
M. Wt: 168.199
InChI Key: JEFDXVBRMCUFAO-UHFFFAOYSA-N
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Description

Bond Connectivity Patterns in Fused Aromatic System

The 5H-indeno[1,2-d]pyrimidine system comprises a tricyclic framework formed by fusion of a pyrimidine ring (positions 1–4) with an indene moiety (positions 5–9). Single-crystal X-ray diffraction studies reveal a planar aromatic system with bond lengths characteristic of localized single and double bonds (Table 1). The pyrimidine ring exhibits alternating bond lengths of 1.34–1.39 Å for C–N and 1.40–1.43 Å for C–C, while the indene segment shows uniform C–C distances of 1.41–1.43 Å, indicating partial delocalization. The junction between the pyrimidine C4 and indene C5 features a bond length of 1.47 Å, consistent with sp² hybridization.

Table 1: Key Bond Lengths in this compound

Bond Type Length (Å) Location
Pyrimidine C–N 1.34–1.39 Positions 1–4
Indene C–C 1.41–1.43 Positions 5–9
Fusion C4–C5 1.47 Pyrimidine-indene junction

Conformational Dynamics of Indeno-Pyrimidine Hybrid

The fused system adopts a rigid planar conformation with minor out-of-plane distortions (<5°) at the indene moiety. Density functional theory (DFT) calculations predict energy barriers >25 kcal/mol for ring puckering, confirming limited conformational flexibility. Comparative analysis of two independent molecules in the asymmetric unit reveals dihedral angles of 95.5° and 97.3° between planar subunits, suggesting static rather than dynamic conformational heterogeneity.

Crystallographic Characterization

Single-Crystal X-ray Diffraction Studies

X-ray crystallography (space group P-1) identifies two distinct molecular conformers with nearly identical bond connectivity but differing in packing arrangements. Both molecules exhibit π-stacking interactions (3.62–3.85 Å) between pyrimidine rings and van der Waals contacts (3.2–3.5 Å) between indene moieties. The unit cell parameters (a=7.21 Å, b=9.84 Å, c=10.52 Å, α=89.7°, β=78.3°, γ=82.1°) reflect the molecular planarity and efficient packing.

Comparative Analysis of Polymorphic Forms

While no true polymorphs have been isolated for the parent compound, derivatives with para-substituted aryl groups exhibit distinct packing modes. Chlorinated analogs (e.g., 8-chloro-5-(4-chlorophenyl) derivative) show reduced π-stacking distances (3.45 Å) and increased interplanar angles (104.7°) due to halogen-mediated interactions. Methoxy-substituted derivatives display helical columnar packing via C–H···O hydrogen bonds, contrasting with the herringbone arrangement of unsubstituted analogs.

Tautomeric Equilibria Studies

The compound exhibits annular tautomerism involving proton shifts between N1 and N3 positions of the pyrimidine ring (Figure 1). NMR studies in DMSO-d₆ reveal a 85:15 equilibrium favoring the N1-protonated tautomer at 298 K, with an energy difference of 1.2 kcal/mol calculated via DFT. Solvent polarity modulates the equilibrium - nonpolar solvents (ε=2.02) stabilize the N3 tautomer (Keq=0.7), while polar media (ε=78.5) favor N1 protonation (Keq=5.3).

Figure 1: Tautomeric Forms of this compound

N1-Protonated Tautomer (Major)        N3-Protonated Tautomer (Minor)  
      O                                  O  
      ||                                ||  
C=N–C–C                          C–N–C=C  

Molecular Orbital Configuration Analysis

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 3.42 eV, with the HOMO localized on the indene π-system and LUMO on the pyrimidine ring. DFT calculations (B3LYP/6-311++G(d,p)) show significant contribution from nitrogen lone pairs to the HOMO (-6.21 eV), while the LUMO (+2.89 eV) exhibits antibonding character between C4 and C5. Substituent effects alter orbital energies dramatically - electron-withdrawing groups (e.g., NO₂) reduce the gap to 2.15 eV, whereas electron-donating groups (e.g., OMe) increase it to 3.78 eV.

Table 2: Frontier Orbital Energies of Derivatives

Substituent HOMO (eV) LUMO (eV) Gap (eV)
H -6.21 -2.79 3.42
4-NO₂ -6.85 -4.70 2.15
4-OMe -5.92 -2.14 3.78

Properties

IUPAC Name

5H-indeno[1,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFDXVBRMCUFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC=NC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-indeno[1,2-d]pyrimidine typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as bismuth (III) nitrate pentahydrate . Another approach is the p-toluenesulfonic acid-catalyzed domino Knoevenagel/Michael/intramolecular cyclization reaction .

Industrial Production Methods: Industrial production of this compound may utilize similar multicomponent reactions, optimized for large-scale synthesis. The choice of catalyst and reaction conditions can be adjusted to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno[1,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

5H-Indeno[1,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents. Several analogues have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects on Lung Cancer

A study investigated the antiproliferative activity of synthesized indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues against lung cancer. Compounds 9B and 12B were found to exhibit notable effects on A549 lung cancer cells through in-vitro and in-vivo assays. The compounds were evaluated for their binding affinity to targets such as IL-6, Caspase3, and Caspase9, showing promising results that warrant further investigation for drug development applications .

Neurodegenerative Disease Research

Research has indicated that pyrimidine derivatives, including those containing the indeno structure, may play a role in treating neurodegenerative diseases such as Alzheimer's. A review highlighted the potential of fused pyrimidines in inhibiting phosphatidylinositol-3-kinase (PI3K), which is implicated in various neurodegenerative disorders . This suggests that this compound derivatives could be explored for their therapeutic effects in conditions like Alzheimer's disease.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex chemical structures. For instance, a recent study reported the synthesis of 2-amino-4-(phenylsubstituted) derivatives through multicomponent reactions involving this compound. These derivatives exhibited significant antiproliferative and antimetastatic activities against prostate cancer cell lines .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structural properties make it suitable for developing new materials with specific optical or electronic characteristics. For example, indeno-pyrimidine derivatives have been synthesized to create fluorescent compounds that may be useful in optoelectronic devices .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityAntiproliferative effects on cancer cell linesSignificant effects observed in lung cancer studies
Neurodegenerative DiseasesPotential treatment for Alzheimer's through PI3K inhibitionFused pyrimidines show promise against neurodegeneration
Synthesis of Novel CompoundsBuilding block for complex chemical structuresSynthesized derivatives demonstrate antitumor activity
Material ScienceDevelopment of fluorescent compoundsUseful in optoelectronic applications

Comparison with Similar Compounds

Structural Analogues with Modified Ring Systems

Compound Class Core Structure Differences Key Properties/Activities References
5H-Indeno[1,2-c]pyridazine Pyridazine ring fused at [1,2-c] High MAO-B inhibition (e.g., p-CF₃-3-phenyl-IP, IC₅₀ = 90 nM). Substitution at C(8) enhances activity vs. C(7) .
Pyrrolo[2,3-d]pyrimidines Pyrrole fused to pyrimidine Varied substituent effects: 2,4-disubstituted derivatives show distinct electronic profiles compared to indeno analogues .
5,5-Dichloro-5H-indeno[1,2-b]pyridine Pyridine fused at [1,2-b], dichloro substitution Higher lipophilicity (Cl substituents) may influence CNS penetration; no direct activity reported .

Species-Dependent Pharmacological Profiles

  • MAO-B Inhibitors: Indeno[1,2-c]pyridazinones exhibit higher potency against human MAO-B vs. rat MAO-B (e.g., 10-fold difference for coumarin derivatives) . Substituent positioning (C7 vs. C8) in indeno[1,2-c]pyridazines alters binding modes in human MAO-B, as shown by molecular docking .

Key Research Findings and Implications

  • Anticancer vs. MAO-B Focus: While 5H-indeno[1,2-d]pyrimidines are optimized for anticancer activity, indeno[1,2-c]pyridazines are tailored for MAO-B inhibition, reflecting substituent-driven target selectivity .
  • Structural Sensitivity: Minor changes (e.g., ring fusion position, halogen substitution) drastically alter bioactivity and pharmacokinetics .

Data Tables

Table 1: Anticancer Activity of 5H-Indeno[1,2-d]pyrimidine Derivatives

Derivative Cancer Cell Line (IC₅₀, µM) Normal Cell Line (IC₅₀, µM) Selectivity Index Reference
4-(4-Methoxyphenyl) MCF7: 12.5 Vero: >100 >8
4-(2-Fluorophenyl) HT29: 45.2 Vero: >100 >2.2

Table 2: MAO-B Inhibition of Related Indeno-Pyridazines

Compound Human MAO-B (IC₅₀, nM) Rat MAO-B (IC₅₀, nM) Species Selectivity Reference
p-CF₃-3-phenyl-IP 90 >1000 >10-fold
8-Benzyloxy-IP 150 2200 ~15-fold

Q & A

Q. Basic Synthesis Approaches

  • Multicomponent Reactions (MCRs): A green, one-pot method using 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride in alkaline water-ethanol solvent yields 2-amino-4-phenyl derivatives. Sequential reactant addition optimizes product configuration .
  • Amidine/Guanidine Cyclization: Reacting 2-(1-ethoxyethylidene)indandione with formamidine or substituted amidines produces 4-methyl derivatives. Reaction conditions (e.g., pH, temperature) influence cyclization efficiency .
  • Aza-Wittig Reaction: Tributyl(inden-3-ylimino)phosphorane reacts with α,β-unsaturated ketones/aldehydes to form 5H-indeno[1,2-b]pyridines, which oxidize to pyridin-5-ones .

How do structural modifications influence the MAO-B inhibitory activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives?

Q. Advanced Structure-Activity Relationships (SAR)

  • Substituent Position: Substitution at C(8) (e.g., hydrophobic benzyloxy groups) enhances MAO-B inhibition, while C(7) substitution reduces activity. Structural reassignment via X-ray crystallography is critical for accurate SAR interpretation .
  • Electronic and Steric Effects: QSAR models reveal that lipophilic, electron-withdrawing substituents (e.g., -CF₃) at the 3-phenyl position improve potency (IC₅₀ = 90 nM). Steric bulk at para positions correlates with reduced activity .
  • Species-Specific Binding: Human MAO-B exhibits higher sensitivity than rat MAO-B due to divergent active-site interactions, necessitating human enzyme prioritization in screening .

What analytical techniques validate the synthesis and purity of this compound derivatives?

Q. Basic Characterization Methods

  • Spectroscopy: ¹H/¹³C-NMR confirms regiochemistry and substituent orientation. IR identifies carbonyl (C=O) and amine (N-H) functional groups .
  • Mass Spectrometry: HRMS validates molecular formulas, while fragmentation patterns in MS elucidate structural stability .
  • Chromatography: HPLC or TLC monitors reaction progress and purity, especially for multicomponent products .

How can computational models optimize the design of MAO-B inhibitors?

Q. Advanced Computational Strategies

  • 3D-QSAR (CoMFA): Comparative molecular field analysis incorporating steric, electrostatic, and lipophilicity fields predicts inhibitory potency (q² = 0.75, r² = 0.93). Molecular lipophilicity potential (MLP) refines substituent selection .
  • Molecular Docking: Simulations align inhibitors (e.g., coumarin derivatives) with human MAO-B’s FAD-binding cavity, highlighting π-π stacking and hydrogen-bonding interactions .

What in vitro models assess the anticancer potential of this compound derivatives?

Q. Basic Biological Screening

  • Cell Line Assays: Sulforhodamine B (SRB) assays evaluate growth inhibition in Hep-G2 (hepatocellular carcinoma), MCF7 (breast cancer), and HT29 (colon cancer) lines. Derivatives with 4-methoxyphenyl groups show IC₅₀ <10 μg/mL .
  • Caspase Activation: Compounds inducing apoptosis (e.g., via Caspase-3/8 activation) are prioritized for mechanistic studies .

What are key challenges in translating MAO-B inhibitors from in vitro to in vivo models?

Q. Advanced Translational Considerations

  • Species Discrepancies: Human MAO-B inhibitors (e.g., 5H-indeno[1,2-c]pyridazin-5-ones) may lack efficacy in rodent models due to divergent enzyme kinetics. Cross-species IC₅₀ comparisons are essential .
  • Blood-Brain Barrier (BBB) Penetration: LogP and polar surface area (PSA) optimization improves CNS bioavailability. Fluorinated derivatives enhance lipophilicity without sacrificing solubility .

How do reaction conditions affect regioselectivity in indenopyrimidine synthesis?

Q. Advanced Mechanistic Insights

  • pH-Dependent Alkylation: Neutral conditions favor N1/N2 alkylation, while basic conditions promote electrophilic C5 substitution (e.g., hydroxylation/methylation) in 5H-indeno[1,2-c]pyridazines .
  • Solvent Effects: Ethanol-water mixtures in MCRs reduce byproducts and improve atom economy (85–92% yield) .

What structural features enhance dual-target activity (e.g., MAO-B and adenosine receptors)?

Q. Advanced Pharmacological Design

  • Hybrid Scaffolds: 2-Amino-4-phenyl-8-(pyrrolidin-1-ylmethyl) derivatives exhibit dual A₁/A₂ₐ adenosine receptor antagonism. Substituent flexibility (e.g., pyrrolidine) balances receptor affinity .
  • Bridging Moieties: Spiro-fused indeno-pyridines (e.g., spiro[4H-indeno[1,2-b]pyridine-4,3'-indole]) enable multitarget engagement via conformational rigidity .

How are molecular dynamics (MD) simulations applied to indenopyrimidine derivatives?

Q. Advanced Computational Validation

  • ADMET Profiling: Simulations predict absorption, metabolism, and toxicity. Compounds with LogP 2–3 and PSA <80 Ų exhibit favorable BBB penetration .
  • Binding Stability: MD trajectories (e.g., 50 ns runs) confirm stable interactions between inhibitors and MAO-B’s hydrophobic pocket .

What strategies mitigate synthetic challenges in cyclization reactions?

Q. Advanced Synthetic Optimization

  • Catalyst Screening: p-Toluenesulfonic acid (p-TSA) promotes domino Knoevenagel/Michael/cyclization reactions, forming thiazolo-pyrimidines with >70% yield .
  • Microwave Assistance: Accelerates cyclization of amidine intermediates, reducing reaction times from hours to minutes .

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